molecular formula C15H20O B1199148 1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone CAS No. 74499-60-8

1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone

Cat. No. B1199148
Key on ui cas rn: 74499-60-8
M. Wt: 216.32 g/mol
InChI Key: GNONYQJSCSRZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04481133

Procedure details

In a 3-liter flask provided with a thermometer and stirrer 200 g of phosphorus pentoxide are added while cooling to 500 g of 85% phosphoric acid and subsequently 150 g of 4-cyano-7-methyl-4-phenyl-oct-6-en-3-one are added at ca. 50° C. The mixture is stirred at 105° C. until starting material is no longer present (gas chromatography/thin-layer). 1000 g of 48% hydrobromic acid and 500 g of glacial acetic acid are then added. After 12 hours, a further 200 g of 48% hydrobromic acid and 100 g of glacial acetic acid are added and the temperature is raised to 110° C. After a total reaction time of 30 hours, the mixture is cooled, ice is added and the mixture is extracted with ether, washed neutral with water, with 10% sodium hydroxide and again with water, dried over sodium sulphate and evaporated. Vacuum distillation gives 32 g of 1,1-dimethyl-4-propionyl-tetralin of boiling point 75° C./0.05 mmHg; nD20 =1.5263; yield 24%. Odour: see (3).
Quantity
500 g
Type
reactant
Reaction Step One
Name
4-cyano-7-methyl-4-phenyl-oct-6-en-3-one
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
solvent
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.C([C:8]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16])[C:9](=[O:12])[CH2:10][CH3:11])#N.Br>C(O)(=O)C>[CH3:17][C:15]1([CH3:16])[C:19]2[C:18](=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:8]([C:9](=[O:12])[CH2:10][CH3:11])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
4-cyano-7-methyl-4-phenyl-oct-6-en-3-one
Quantity
150 g
Type
reactant
Smiles
C(#N)C(C(CC)=O)(CC=C(C)C)C1=CC=CC=C1
Step Two
Name
Quantity
1000 g
Type
reactant
Smiles
Br
Name
Quantity
500 g
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
Br
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 105° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
are added at ca. 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is raised to 110° C
TEMPERATURE
Type
TEMPERATURE
Details
After a total reaction time of 30 hours, the mixture is cooled
Duration
30 h
ADDITION
Type
ADDITION
Details
ice is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
washed neutral with water, with 10% sodium hydroxide and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(CCC(C2=CC=CC=C12)C(CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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